molecular formula C8H12N6 B1475684 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 2092489-71-7

3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B1475684
CAS No.: 2092489-71-7
M. Wt: 192.22 g/mol
InChI Key: YZLBMBDKPJBJOE-UHFFFAOYSA-N
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Description

The compound “3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-amine . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies . For example, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed, synthesized, and evaluated in vitro .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed using various techniques such as 1H NMR and mass spectra . The compound displays a [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its antibacterial effects . It has been inferred that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Future Directions

The compound and its derivatives have shown promise in various fields, including cancer immunotherapy and antibacterial applications . Future research could focus on further optimizing the structure of these compounds to improve their potency, metabolic stability, and selectivity . Additionally, more studies are needed to fully understand the mechanism of action and safety profile of these compounds.

Mechanism of Action

Target of Action

Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.

Mode of Action

It is known that similar compounds exhibit antibacterial activities These compounds may interact with bacterial cells, leading to their death or inhibition of growth

Biochemical Pathways

Similar compounds have shown to affect bacterial growth , suggesting that this compound may interfere with the biochemical pathways essential for bacterial survival and proliferation.

Result of Action

Similar compounds have shown antibacterial activities , suggesting that this compound may also exhibit similar effects

Biochemical Analysis

Biochemical Properties

3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . It interacts with enzymes such as c-Met kinase, which is involved in various cellular processes, including cell growth and differentiation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent anticancer activity against cell lines such as A549, MCF-7, and HeLa by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects cellular metabolism by altering the metabolic flux and levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA, and acts as an intercalator, disrupting the DNA structure and inhibiting replication . Furthermore, it inhibits enzymes like c-Met kinase by binding to their active sites, leading to a decrease in their activity . These interactions result in changes in gene expression and cellular function, contributing to its antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions and retains its activity over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its therapeutic effects . The distribution pattern is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its therapeutic efficacy .

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-13(2)7-8-12-11-6(5-9)14(8)4-3-10-7/h3-4H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLBMBDKPJBJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN2C1=NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Reactant of Route 5
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Reactant of Route 6
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

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